molecular formula C9H7BrN2O B8014724 N-(5-bromo-2-cyanophenyl)acetamide

N-(5-bromo-2-cyanophenyl)acetamide

Cat. No.: B8014724
M. Wt: 239.07 g/mol
InChI Key: QJRJQXQWVUGHFM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-cyanophenyl)acetamide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 5-bromo-2-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromo-2-cyanophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-cyanobenzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the direct cyanoacetylation of 5-bromo-2-cyanobenzene with acetamide under controlled conditions. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromo-2-cyanophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-cyanophenyl)acetamide
  • N-(5-fluoro-2-cyanophenyl)acetamide
  • N-(5-iodo-2-cyanophenyl)acetamide

Uniqueness

N-(5-bromo-2-cyanophenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

N-(5-bromo-2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRJQXQWVUGHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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